molecular formula C7H5N B057287 3-Ethynylpyridine CAS No. 121697-66-3

3-Ethynylpyridine

Cat. No.: B057287
CAS No.: 121697-66-3
M. Wt: 103.12 g/mol
InChI Key: CLRPXACRDTXENY-UHFFFAOYSA-N
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Description

3-Ethynylpyridine (C₇H₅N, MW 103.12 g/mol) is a heterocyclic alkyne featuring a pyridine ring substituted with an ethynyl (–C≡CH) group at the meta position. It is synthesized via deprotection of a triisopropylsilyl (TIPS)-protected precursor using KOH in methanol, yielding 45% as a white solid . Key physical properties include a melting point of 39–40°C, boiling point of 83–84°C (30 mmHg), and flash point of 57°C . Its structure is confirmed by ¹H NMR (δ 3.22 ppm for the ethynyl proton) and ESI-MS .

The ethynyl group enables diverse reactivity, including Sonogashira coupling, hydrogenation, halogenation, and participation in click chemistry . The pyridine ring contributes electron-withdrawing effects and coordination capabilities, making it valuable in materials science, catalysis, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethynylpyridine can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 3-bromopyridine reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere and requires a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound often involves similar coupling reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-Ethynylpyridine has garnered attention in medicinal chemistry, particularly for its role in developing organometallic compounds with potential anticancer properties.

Case Study: Rhenium Complexes

A notable study involved the synthesis of a rhenium complex, Re(2,2'-bipyridine)(this compound)(CO)₃. This complex demonstrated luminescent properties and moderate cytotoxicity against human cervical cancer cells (HeLa). The incorporation of this compound enhanced cellular uptake and increased cytotoxicity to levels comparable to cisplatin, a well-known chemotherapeutic agent .

Compound Cell Line Cytotoxicity (μM)
Re(CO)₃(bipy)(py-alkyne)HeLa13.0 ± 2.0
CisplatinHeLaComparable

Environmental Science

In environmental applications, this compound is studied for its degradation pathways by microbial strains, showcasing its potential impact on bioremediation processes.

Case Study: Biodegradation

Research involving Gordonia nitida LE31 revealed that this strain could degrade both 3-ethylpyridine and 3-methylpyridine without lag time, indicating an efficient metabolic pathway. The study highlighted the absence of cyclic intermediates during degradation, with formic acid identified as a metabolite . This finding suggests that this compound can be effectively utilized in bioremediation strategies to mitigate environmental contamination.

Microbial Strain Substrate Degraded Metabolite Produced
Gordonia nitida LE313-EthylpyridineFormic Acid
Gordonia nitida LE313-MethylpyridineFormic Acid

Materials Science

The compound is also significant in materials science, particularly in the synthesis of coordination polymers and supramolecular structures.

Case Study: Spin-Crossover Materials

Research on thermally induced spin-crossover in coordination polymers containing this compound has shown promising results. These materials exhibit unique magnetic properties that can be tuned by varying the metal center (Ni, Pd, Pt) and the electron density at the CN 5s orbital . Such materials have potential applications in sensors and data storage technologies.

Metal Center Spin Transition Temperature (K)
NickelVariable
PalladiumVariable
PlatinumVariable

Synthesis Applications

This compound serves as a key building block in various synthetic methodologies, particularly in cycloaddition reactions.

Synthesis of Pyrazoles

A one-pot procedure for synthesizing pyrazoles via 1,3-dipolar cycloaddition involving diazo compounds has been developed using this compound as a reactant. This method allows for regioselective formation of 3,5-disubstituted pyrazoles .

Reaction Type Product Yield (%)
1,3-Dipolar CycloadditionPyrazolesHigh

Mechanism of Action

The mechanism by which 3-ethynylpyridine exerts its effects depends on the specific reaction or application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In organic synthesis, the ethynyl group can participate in various reactions, forming new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Features
3-Ethynylpyridine C₇H₅N 103.12 39–40 83–84 (30 mmHg) Pyridine ring with meta-ethynyl group; solid at RT
Phenylacetylene C₈H₆ 102.14 -45 (liquid) 142 (760 mmHg) Benzene ring with ethynyl group; liquid at RT; no heteroatom
4-Ethynylpyridine C₇H₅N 103.12 N/A N/A Para-substituted ethynylpyridine; differing electronic effects
2-Ethynylthiophene C₆H₄S 108.16 N/A N/A Thiophene ring with ethynyl group; sulfur atom influences reactivity

Key Observations :

  • State at RT : this compound’s solid state contrasts with phenylacetylene’s liquid form, affecting handling in synthetic applications .
  • Electronic Effects : The meta-substituted pyridine ring in this compound imposes electron-withdrawing effects, altering reactivity compared to phenylacetylene (electron-neutral) or 2-ethynylthiophene (electron-rich due to sulfur) .

Sonogashira Coupling

  • This compound : Reacts with aryl halides to form conjugated systems (e.g., 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one), achieving yields up to 73% . However, steric hindrance from the pyridine ring can reduce yields (e.g., 48% in a securinine derivative synthesis) .
  • Phenylacetylene : Typically higher yields (76–96%) due to less steric/electronic interference .
  • 2-Ethynylthiophene : Comparable reactivity in click chemistry (85–90% yields), but sulfur may participate in side reactions .

Coordination Chemistry

  • This compound : Forms luminescent Re(I) complexes (e.g., [Re(CO)₃(bipy)(py-alkyne)]⁺) for bioimaging and anticancer studies. The pyridine nitrogen facilitates metal coordination .

Hydrogenation and Halogenation

  • Selective hydrogenation of this compound yields 3-vinylpyridine, useful in polymer chemistry. Halogenation (e.g., bromine addition) produces dihalogenated derivatives .
  • Phenylacetylene undergoes similar reactions but lacks the pyridine ring’s directing effects, leading to different regioselectivity .

Pharmaceuticals

  • This compound : Used in aromatase inhibitors (e.g., 6-methoxy-3-(pyridin-3-yl)chroman-4-one) for breast cancer treatment. The pyridine nitrogen enhances binding to enzyme active sites .
  • Phenylacetylene Derivatives : Less common in drug design due to the absence of heteroatoms for hydrogen bonding.

Materials Science

  • This compound : Key in supramolecular structures (e.g., halogen-bonded parallelograms) and conjugated polymers. Its rigidity and electronic properties enable broad absorption (200–500 nm) and strong emission (553 nm) .
  • 4-Ethynylpyridine : Forms structurally distinct coordination polymers due to para-substitution, altering material properties .

Biological Activity

3-Ethynylpyridine (3EP) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 3EP, including its synthesis, mechanisms of action, and relevant case studies.

This compound is an ethynyl-substituted pyridine derivative that can be synthesized through various methods, including Sonogashira coupling reactions. This reaction typically involves the coupling of a pyridine derivative with an alkyne in the presence of a palladium catalyst, yielding high purity and yield of the desired product .

Biological Activities

1. Antimicrobial Activity
Research has demonstrated that 3EP exhibits notable antimicrobial properties. For instance, derivatives of 3EP have shown effectiveness against various bacterial strains. In a study evaluating the antibacterial activity of carbazole-based ethynylpyridine salts, compounds derived from 3EP exhibited inhibition zones against Escherichia coli, indicating their potential as antibacterial agents .

2. Neuropharmacological Effects
MicroPET studies have indicated that 3EP and its derivatives can selectively bind to metabotropic glutamate receptor 5 (mGluR5) in the brain. This selectivity suggests potential applications in neurological disorders where mGluR5 plays a critical role . The accumulation of radiolabeled derivatives in specific brain regions highlights their utility in imaging and possibly treating neurodegenerative diseases.

3. Toxicological Studies
The compound has also been implicated in studies on tobacco smoke exposure. Research involving non-smoking participants exposed to environments with tobacco smoke indicated that 3EP can serve as a biomarker for assessing exposure levels, which is crucial for understanding its potential health impacts .

The mechanisms underlying the biological activities of 3EP are multifaceted:

  • Antibacterial Mechanism : The antibacterial effects observed with derivatives like BMEPC and BMEMC are linked to the generation of reactive nitrogen species (RNS) upon light irradiation, which can disrupt bacterial cell membranes and inhibit growth .
  • Neurotransmitter Modulation : The interaction with mGluR5 suggests that 3EP may modulate neurotransmitter release, impacting synaptic plasticity and potentially offering therapeutic benefits in conditions like anxiety and depression .

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, derivatives of 3EP were tested against Pseudomonas aeruginosa. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 7.8 μg/ml, showcasing the compound's potential as an antimicrobial agent .

Case Study 2: Neuroimaging Applications
A study utilizing [(18)F]FPEB demonstrated that derivatives of 3EP could be used effectively in PET imaging to visualize mGluR5 distribution in the brain. This application could enhance diagnostic capabilities for neurodegenerative conditions by providing real-time imaging data on receptor availability .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeObserved EffectReference
AntibacterialEffective against E. coli
NeuropharmacologicalSelective binding to mGluR5
ToxicologicalBiomarker for tobacco smoke exposure

Q & A

Q. Basic: What are the established methodologies for synthesizing and characterizing 3-ethynylpyridine?

Answer:
this compound is synthesized via deprotection of silyl-protected precursors (e.g., TIPS-protected ethynylpyridine) using KOH in methanol (45% yield) . Alternatively, visible light-mediated gold-catalyzed conditions achieve higher yields (79%) . Characterization relies on 1H NMR (δ 8.73 ppm for the pyridinic proton, 3.22 ppm for the terminal alkyne proton) and 13C NMR (peaks at ~85–95 ppm for sp-hybridized carbons) . High-resolution mass spectrometry (HRMS) confirms molecular identity, while column chromatography ensures purity .

Q. Basic: What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Answer:

  • 1H/13C NMR : Essential for identifying proton environments and carbon hybridization states. The terminal alkyne proton appears as a singlet (δ ~3.2 ppm), while pyridinic protons exhibit distinct splitting patterns (e.g., δ 8.57 ppm for H-6 in CDCl3) .
  • HRMS : Validates molecular formula (e.g., C7H5N requires m/z 103.0422) .
  • Chromatography : Silica gel chromatography with Et2O/hexanes removes byproducts, ensuring >95% purity .

Q. Advanced: How does this compound facilitate simultaneous SABRE and hPHIP hyperpolarization in NMR studies?

Answer:
this compound’s dual functionality (pyridine for SABRE and alkyne for hPHIP) enables concurrent hyperpolarization. The Ir-IMes catalyst ([Ir(COD)(IMes)Cl]) forms a labile ternary complex with parahydrogen, inducing reversible ligand exchange (SABRE) . Simultaneously, hydrogenation of the alkyne generates hyperpolarized vinyl protons via hPHIP . Key experimental parameters:

  • Catalyst activation : Under H2 atmosphere in methanol-d4.
  • NMR signal enhancement : Quantified by comparing polarized vs. thermal signals at 400–500 MHz .

Q. Advanced: How do structural isomers of ethynylpyridine (e.g., 2- vs. 3-substituted) differ in reactivity under superacidic conditions?

Answer:
In triflic acid, This compound exhibits higher reactivity than 2-ethynylpyridine due to stabilization of dicationic intermediates. The 3-isomer forms a resonance-stabilized arenium ion, enabling efficient Friedel-Crafts alkylation with benzene, while steric hindrance destabilizes the 2-isomer’s intermediate . Reactivity is confirmed via kinetic studies and 19F NMR monitoring of triflate byproducts .

Q. Advanced: What strategies optimize this compound’s incorporation into coordination complexes for photochemical applications?

Answer:

  • Click chemistry : The alkyne group undergoes Cu-free strain-promoted azide-alkyne cycloaddition (SPAAC) to functionalize Ru(II)-arene complexes (e.g., [Ru(η6-cymene)(bpm)(this compound)]+) .
  • Anchoring to nanoparticles : Phosphonate-derivatized complexes bind to upconverting nanoparticles (UCNPs), enabling near-infrared light activation .
  • Photostability assays : Time-resolved UV-vis spectroscopy and DFT calculations validate ligand dissociation kinetics .

Q. Advanced: How do catalytic systems (e.g., Pd, Au) influence this compound’s reactivity in cross-coupling reactions?

Answer:

  • Palladium catalysis : PdCl2(PPh3)2 mediates carbonylative addition to terminal alkynes under CO (5 atm), yielding α,β-unsaturated ketones (84–91% yields) .
  • Gold catalysis : Au(I) complexes under visible light enable cyclization with iodoalkynes, forming β-alkynyl-γ-butenolides (79% yield) .
  • Key variables : Solvent polarity (DMF vs. THF), temperature (80–120°C), and ligand choice (PPh3 vs. NHCs) critically impact regioselectivity .

Q. Advanced: How can researchers resolve contradictions in reported synthesis yields for this compound?

Answer:
Discrepancies in yields (e.g., 45% vs. 79%) arise from:

  • Catalyst choice : Au(I) vs. traditional base-mediated deprotection .
  • Reaction time : Extended durations (24 h for KOH vs. 3 h for Au catalysis) .
  • Workup protocols : NH4Cl quenching and Et2O extraction minimize alkyne protonolysis .
    Recommendation : Optimize via Design of Experiments (DoE) to balance yield and scalability .

Q. Advanced: What role does this compound play in molecular electronics and single-molecule junctions?

Answer:
In meta-linked benzene rings , this compound serves as a π-conjugated bridge, enabling quantum interference effects. Key steps:

  • Synthesis : Sonogashira coupling with 1,3-diiodobenzene (58% yield) .
  • Conductance measurements : Scanning tunneling microscopy (STM) break-junction techniques quantify electron transport .
  • DFT modeling : Predicts destructive interference patterns due to orthogonal π-orbital alignment .

Properties

IUPAC Name

3-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5N/c1-2-7-4-3-5-8-6-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRPXACRDTXENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947958
Record name 3-Ethynylpyridine
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2510-23-8, 121697-66-3
Record name 3-Ethynylpyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-ethynyl-
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Record name 3-Ethynylpyridine
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Record name 3-Ethynylpyridine
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Retrosynthesis Analysis

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